BenchChemオンラインストアへようこそ!

Methyl 2-(7-oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetate

Reactivity Synthetic Chemistry DFT Calculation

Methyl 2-(7-oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetate (CAS 2416234-51-8) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyrimidine class, characterized by a partially saturated pyrimidinone ring bearing a 7-oxo substituent and a methyl acetate side chain at the C6 position. The scaffold shares its core with the commercially available parent acid, 2-(7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-6-yl)acetic acid (Sigma-Aldrich product ENAH93E74E9E).

Molecular Formula C9H11N3O3
Molecular Weight 209.205
CAS No. 2416234-51-8
Cat. No. B2700700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(7-oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetate
CAS2416234-51-8
Molecular FormulaC9H11N3O3
Molecular Weight209.205
Structural Identifiers
SMILESCOC(=O)CC1CN2C=CN=C2NC1=O
InChIInChI=1S/C9H11N3O3/c1-15-7(13)4-6-5-12-3-2-10-9(12)11-8(6)14/h2-3,6H,4-5H2,1H3,(H,10,11,14)
InChIKeyCMAMELCOENVZFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of Methyl 2-(7-oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetate (CAS 2416234-51-8)


Methyl 2-(7-oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetate (CAS 2416234-51-8) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyrimidine class, characterized by a partially saturated pyrimidinone ring bearing a 7-oxo substituent and a methyl acetate side chain at the C6 position [1]. The scaffold shares its core with the commercially available parent acid, 2-(7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-6-yl)acetic acid (Sigma-Aldrich product ENAH93E74E9E) . The imidazo[1,2-a]pyrimidine framework has been extensively investigated for anti-inflammatory, analgesic, and kinase-inhibitory activities, with structure–activity relationships (SAR) established across multiple academic series dating from the 1980s to the present [2][3]. This methyl ester is positioned as a synthetic intermediate or prodrug candidate where esterification modulates physicochemical properties relative to the free acid.

Why Substituting Methyl 2-(7-oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetate with the Parent Acid or Other In-Class Analogs Is Not Straightforward


The imidazo[1,2-a]pyrimidine chemical space exhibits pronounced substituent-dependent pharmacological behavior, making simple analog substitution unreliable. In the Abignente–Sacchi anti-inflammatory series, the carboxylic acid, ester, and amide derivatives of the same imidazo[1,2-a]pyrimidine-2-acetic core displayed marked differences in potency: the ester 5b achieved ~13× the anti-inflammatory activity of indomethacin in the carrageenan rat paw edema assay, whereas the corresponding acid 6c and amide 7a exhibited different activity profiles, and the 5-chloro-7-methyl derivatives showed ~15× indomethacin activity in analgesic writhing tests [1]. Furthermore, density functional theory (DFT) calculations on imidazo[1,2-a]pyrimidine isomers demonstrated that ester-functionalized derivatives participate in nucleophilic acyl substitution reactions with significantly lower activation energy compared to their carboxylic acid counterparts, indicating that the methyl ester is kinetically more reactive as a synthetic building block [2]. Replacing the methyl ester with a free acid or a differently substituted imidazo[1,2-a]pyrimidine would therefore alter both reactivity for downstream chemistry and, by inference from class SAR, biological readouts.

Quantitative Differentiation Evidence for Methyl 2-(7-oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetate


Lower Activation Energy for Nucleophilic Acyl Substitution vs. Carboxylic Acid Isomer

DFT calculations at the B3LYP/6-31+G(d,p) level demonstrated that imidazo[1,2-a]pyrimidine isomers bearing an ester functional group react faster in nucleophilic acyl substitution than isomers bearing a free carboxylic acid group, as reflected by a systematically lower computed activation energy barrier [1]. This kinetic advantage is a class-level inference: the methyl ester of the 7-oxo-6,8-dihydro series is predicted to be more electrophilic at the carbonyl carbon than the corresponding acid, facilitating amide bond formation and other conjugation chemistries.

Reactivity Synthetic Chemistry DFT Calculation

Imidazo[1,2-a]pyrimidine-2-acetic Ester Series Shows Potent In Vivo Anti-Inflammatory Activity – Ester vs. Acid Comparison

In a controlled in vivo pharmacology study of imidazo[1,2-a]pyrimidine-2-carboxylic acid derivatives, compound 5b (an ester) exhibited anti-inflammatory activity reaching ~13× indomethacin in the carrageenan-induced rat paw edema model, while the corresponding acid (6c) and amide (7a) displayed different activity levels, underscoring the impact of the carbonyl functional group on pharmacological outcome [1]. The target methyl ester belongs to the homologous imidazo[1,2-a]pyrimidine-2-acetic ester series closely related to the 2-carboxylic ester series evaluated. In a companion 1997 study (Part XXXVI of the series), imidazo[1,2-a]pyrimidine-2-acetic acid, ester, and amide congeners demonstrated significant anti-inflammatory activity, confirming that esterification modulates potency within this scaffold family [2].

Anti-inflammatory Carrageenan Edema Carbonyl Modality

Pharmaceutical Availability: The Free Acid Is Commercially Stocked, but the Methyl Ester Is Not – Enabling Unique Procurement for Designed SAR

The carboxylic acid analog, 2-(7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-6-yl)acetic acid, is commercially listed and stocked through major vendors such as Sigma-Aldrich (product code ENAH93E74E9E, purity 95%, powder form, shipped at ambient temperature) . In contrast, the methyl ester (CAS 2416234-51-8) is not found in any authoritative public database or major vendor catalog at the time of assessment. This asymmetric availability renders the methyl ester a differentiating procurement target: it can serve as a specialized intermediate for organizations seeking to explore ester-dependent SAR or to synthesize prodrug candidates not accessible from the commercially available acid without additional esterification steps.

Chemical Procurement Building Block Synthetic Intermediate

Research and Industrial Application Scenarios for Methyl 2-(7-oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetate


Prodrug Design and Ester-Mediated Bioavailability Optimization Using the Methyl Ester as a Starting Point

The imidazo[1,2-a]pyrimidine ester series (e.g., compound 5b) has delivered in vivo anti-inflammatory efficacy exceeding indomethacin by ~13-fold [1]. Methyl 2-(7-oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetate can serve as a direct precursor for the synthesis of ester-based prodrugs or hybrid molecules, leveraging the methyl ester as a cleavable moiety to modulate oral absorption or to enable intracellular hydrolysis to the active acid. The ester form is also preferable for transesterification or amidation, given the DFT-predicted lower activation barrier for nucleophilic acyl substitution compared to the acid [2].

Diversification of the Imidazo[1,2-a]pyrimidine-2-acetic Acid Library When the Parent Acid Is Commercially Saturated

Since the free carboxylic acid is commonly stocked (e.g., Sigma-Aldrich ENAH93E74E9E) but the methyl ester is not available through the same channels, introducing the methyl ester into a screening collection provides a new, differentiated chemical entity for SAR expansion. The historic Abignente–Sacchi campaign demonstrated that small changes at the carbonyl position produce large shifts in anti-inflammatory and analgesic activity [1][2], making the addition of a methyl ester a rational move for library enrichment.

Synthetic Intermediate for Imidazo[1,2-a]pyrimidine-Based Kinase Inhibitors and Anti-Malarial Agents

Imidazo[1,2-a]pyrimidine scaffolds have shown promise as kinase inhibitors (e.g., B-Raf IC50 values as low as 0.003 μM in some analogs [3]) and as Plasmodium falciparum DHODH inhibitors (reported IC50 values down to 38 nM in BindingDB [4]; a less-optimized imidazo[1,2-a]pyrimidine derivative showed PfDHODH IC50 of 418 nM [5]). The 7-oxo-6,8-dihydro core with a methyl acetate at C6 introduces a synthetic handle that can be elaborated into more potent kinase or DHODH inhibitor candidates, especially through amide coupling or reduction–functionalization sequences.

Academic Structure–Activity Relationship and Methodological Studies on Ester vs. Acid Reactivity

The DFT evidence that imidazo[1,2-a]pyrimidine esters react faster than acids in nucleophilic acyl substitution [2] provides a tractable teaching case for computational reactivity prediction validated by organic synthesis. The scarcity of the methyl ester in public repositories also makes it suitable for undergraduate or graduate research projects aiming to publish the first full characterization, synthetic optimization, or preliminary biological evaluation of this specific chemical entity.

Quote Request

Request a Quote for Methyl 2-(7-oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.